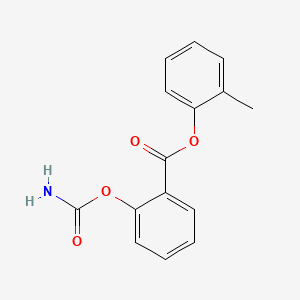
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester is an organic compound with the molecular formula C15H13NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method involves the reaction of 2-methylphenol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The aromatic ring can also interact with hydrophobic pockets in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-methylphenyl ester: C15H13NO3
Benzoic acid, 2-amino-, 2-phenylethyl ester: C15H15NO2
Benzoic acid, 2-benzoyl-, methyl ester: C15H12O3
Uniqueness
This compound is unique due to its specific ester functional group and the presence of a 2-methylphenyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88599-47-7 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(2-methylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-2-4-8-12(10)19-14(17)11-7-3-5-9-13(11)20-15(16)18/h2-9H,1H3,(H2,16,18) |
InChI-Schlüssel |
CJKXQRMRKTTXIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


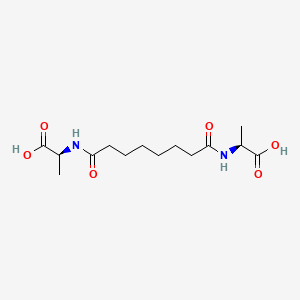
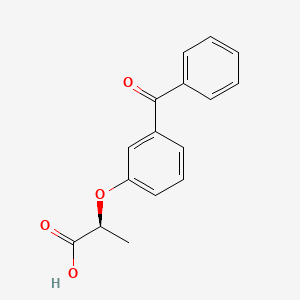

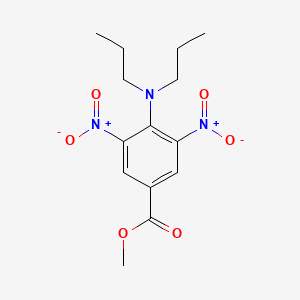
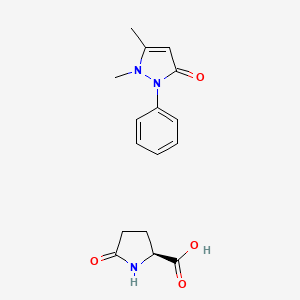

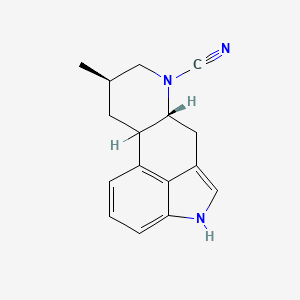

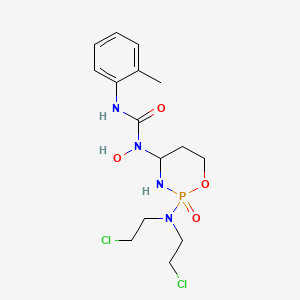
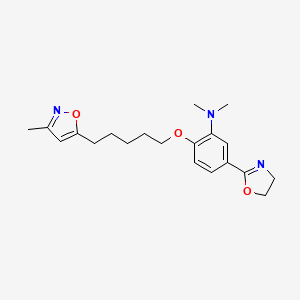
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
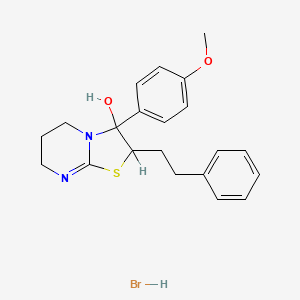
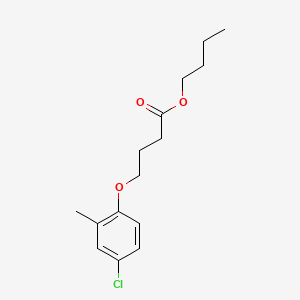
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
